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Compound of Interest

Compound Name: 1-(3-Methoxybenzyl)azetidine

Cat. No.: B15332917

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(3-Methoxybenzyl)azetidine, a substituted azetidine with

potential applications in medicinal chemistry and drug discovery. The document details its chemical identity,

synthesis, physicochemical properties, and potential areas of application, offering a valuable resource for

researchers working with novel heterocyclic compounds.

Chemical Identity and Structure
1-(3-Methoxybenzyl)azetidine is a small heterocyclic compound featuring a saturated four-membered azetidine

ring N-substituted with a 3-methoxybenzyl group. The structural rigidity of the azetidine ring and the electronic

properties of the methoxybenzyl moiety make it an interesting scaffold for chemical exploration.

Table 1: Chemical Identifiers for 1-(3-Methoxybenzyl)azetidine

Identifier Value

SMILES COc1cccc(CN2CCC2)c1

InChIKey YPBHCDKALRXDSV-UHFFFAOYSA-N

Molecular Formula C11H15NO

Molecular Weight 177.24 g/mol

IUPAC Name 1-(3-methoxybenzyl)azetidine
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digraph "1-(3-Methoxybenzyl)azetidine" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

N1 [label="N", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle];

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

C8 [label="C"];

C9 [label="C"];

C10 [label="C"];

O1 [label="O", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle];

C11 [label="C"];

// Edges for the azetidine ring

N1 -- C1;

C1 -- C2;

C2 -- C3;

C3 -- N1;

// Edges for the benzyl group

N1 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C7;

C7 -- C8;

C8 -- C9;

C9 -- C5;
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// Edge for the methoxy group

C7 -- O1;

O1 -- C11;

// Double bonds in the benzene ring

C5 -- C6 [style=double];

C7 -- C8 [style=double];

C9 -- C5 [style=double];

}

Figure 1: Chemical structure of 1-(3-Methoxybenzyl)azetidine.

Synthesis and Methodologies
The synthesis of 1-(3-Methoxybenzyl)azetidine typically involves the N-alkylation of azetidine with a suitable 3-

methoxybenzyl electrophile. Several general methods for the synthesis of N-substituted azetidines can be adapted

for this specific compound.

Reductive Amination
A common and efficient method for the synthesis of 1-substituted azetidines is the reductive amination of a carbonyl

compound with azetidine. In this case, 3-methoxybenzaldehyde would be the starting material.

Experimental Protocol: Reductive Amination

Reaction Setup: To a solution of azetidine (1.0 eq.) in a suitable solvent such as methanol or dichloromethane,

add 3-methoxybenzaldehyde (1.0-1.2 eq.).

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate

iminium ion.

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or

sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise. The choice of reducing agent can influence the

reaction's selectivity and work-up procedure.

Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the

slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(3-
Methoxybenzyl)azetidine.
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The causality behind this experimental choice lies in the mild reaction conditions and the ready availability of the

starting materials. Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing

agent for imines in the presence of aldehydes.

Reactants
Process

Azetidine

Mixing in Solvent
(e.g., Methanol)

3-Methoxybenzaldehyde

Addition of
Reducing Agent

(e.g., NaBH(OAc)₃)

Iminium ion formation Work-up and
Purification 1-(3-Methoxybenzyl)azetidine

Click to download full resolution via product page

Figure 2: Workflow for the synthesis of 1-(3-Methoxybenzyl)azetidine via reductive amination.

Direct N-Alkylation
Another viable synthetic route is the direct N-alkylation of azetidine with 3-methoxybenzyl halide (e.g., bromide or

chloride) in the presence of a base.

Experimental Protocol: Direct N-Alkylation

Reaction Setup: Dissolve azetidine (1.0 eq.) and a non-nucleophilic base, such as triethylamine or

diisopropylethylamine (1.5-2.0 eq.), in an aprotic solvent like acetonitrile or DMF.

Addition of Alkylating Agent: Add 3-methoxybenzyl bromide or chloride (1.0-1.1 eq.) dropwise to the solution at

room temperature.

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the

reaction is complete, as indicated by TLC or LC-MS.

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Partition the residue

between water and an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate,

and concentrate. Purify the crude product by column chromatography.

This method's trustworthiness stems from its straightforward nature. The choice of a non-nucleophilic base is critical

to prevent side reactions with the alkylating agent.

Physicochemical Properties
While specific experimental data for 1-(3-Methoxybenzyl)azetidine is not widely available in public databases, its

properties can be predicted based on its structure and comparison with analogous compounds.
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Table 2: Predicted Physicochemical Properties of 1-(3-Methoxybenzyl)azetidine

Property Predicted Value

Boiling Point ~250-270 °C (at 760 mmHg)

LogP ~2.5

pKa (Conjugate Acid) ~9.0 - 9.5

Solubility Soluble in most organic solvents; sparingly soluble in water.

These predicted values suggest that 1-(3-Methoxybenzyl)azetidine is a relatively non-polar, basic compound. Its

LogP value indicates good membrane permeability, a desirable trait for potential drug candidates.

Applications in Drug Discovery and Medicinal Chemistry
The azetidine motif is increasingly recognized as a valuable component in the design of novel therapeutic agents.

[1] Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, potentially

leading to improved binding affinity and selectivity for biological targets.[1] The incorporation of the azetidine ring

can also favorably modulate physicochemical properties such as solubility and metabolic stability.[2]

The 3-methoxybenzyl group is a common substituent in bioactive molecules and can participate in various non-

covalent interactions with protein targets, including hydrogen bonding (via the oxygen atom) and hydrophobic

interactions.

Given these characteristics, 1-(3-Methoxybenzyl)azetidine serves as a valuable building block for the synthesis of

more complex molecules in drug discovery programs. It can be utilized in the development of inhibitors for various

enzymes or ligands for receptors where the specific spatial arrangement of a substituted benzyl group and a basic

nitrogen atom is required for activity. For instance, substituted N-benzylazetidine derivatives have been explored for

their potential as central nervous system agents and in other therapeutic areas.[1]

Conclusion
1-(3-Methoxybenzyl)azetidine is a readily accessible synthetic building block with significant potential in medicinal

chemistry. Its straightforward synthesis, combined with the desirable properties conferred by the azetidine and 3-

methoxybenzyl moieties, makes it an attractive starting point for the development of novel small molecule

therapeutics. Further investigation into the biological activities of derivatives of this compound is warranted and

could lead to the discovery of new drug candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. lifechemicals.com [lifechemicals.com]

2. 503-29-7 Cas No. | Azetidine | Apollo [store.apolloscientific.co.uk]

To cite this document: BenchChem. [An In-Depth Technical Guide to 1-(3-Methoxybenzyl)azetidine].
BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15332917/docs#an-in-
depth-technical-guide-to-1-3-methoxybenzyl-azetidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and

advanced chemicals, empowering scientists and researchers to drive

progress in science and industry.
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